molecular formula C22H22N2O8 B562267 Methacycline CAS No. 914-00-1

Methacycline

Cat. No.: B562267
CAS No.: 914-00-1
M. Wt: 442.4 g/mol
InChI Key: XIYOPDCBBDCGOE-UHFFFAOYSA-N
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Description

Metacycline is a broad-spectrum semisynthetic antibiotic belonging to the tetracycline class. It is known for its slower excretion rate and ability to maintain effective blood levels for an extended period. Metacycline is used to treat various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria .

Mechanism of Action

Target of Action

Methacycline, a tetracycline antibiotic, primarily targets the 16S part of the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell .

Mode of Action

This compound acts as a protein synthesis inhibitor. It inhibits the binding of aminoacyl-tRNA to the mRNA-ribosome complex . Specifically, this compound binds to the 16S part of the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. By inhibiting the binding of aminoacyl-tRNA to the mRNA-ribosome complex, this compound disrupts the translation process, thereby inhibiting cell growth . Tetracyclines, including this compound, have also been found to inhibit matrix metalloproteinases .

Pharmacokinetics

This compound is a semisynthetic antibiotic related to tetracycline but is excreted more slowly, maintaining effective blood levels for a more extended period . It belongs to Group 1 tetracyclines, characterized by poor absorption after food .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial cell growth. By disrupting protein synthesis, this compound prevents bacteria from producing essential proteins, leading to their inability to grow and reproduce . It has a wide spectrum of antimicrobial action, being active against most Gram-positive bacteria (pneumococci, streptococci, staphylococci) and Gram-negative bacteria (E. coli, salmonella, shigella, etc.), and towards agents causing onithosis, psittacosis, trachoma, and some Protozoa .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can significantly reduce the absorption of this compound, affecting its bioavailability . Furthermore, the development of bacterial resistance can reduce the general usefulness of this compound . More research is needed to fully understand how other environmental factors may influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Metacycline is synthesized by dechlorinating 11 alpha-chloro-6-methylenetetracycline p-toluenesulfonate using a dechlorinating agent. The reaction conditions are mild and safe, with high selectivity and yield (90.8-98.6%). The process involves using a solvent mixture of 45% ethanol and water, along with sodium trimethoxyborohydride as the dechlorination reagent .

Industrial Production Methods: The industrial production of metacycline follows the same synthetic route as described above. The process is optimized for large-scale production, ensuring high yield and cost-effectiveness. The reaction equipment used is simpler, and the dechlorination reagent is easy to prepare, reducing production costs significantly .

Chemical Reactions Analysis

Types of Reactions: Metacycline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Metacycline can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions involve using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions include modified tetracycline derivatives with enhanced antibacterial properties and reduced resistance .

Scientific Research Applications

Comparison with Similar Compounds

Metacycline is compared with other tetracycline antibiotics, such as:

  • Tetracycline
  • Oxytetracycline
  • Chlortetracycline
  • Demeclocycline
  • Lymecycline
  • Methacycline
  • Rolitetracycline

Uniqueness: Metacycline is unique due to its slower excretion rate and ability to maintain effective blood levels for a longer duration. It also has a broader spectrum of antimicrobial action compared to some older tetracyclines .

By understanding the detailed aspects of metacycline, researchers and practitioners can better utilize this compound in various scientific and medical applications.

Properties

CAS No.

914-00-1

Molecular Formula

C22H22N2O8

Molecular Weight

442.4 g/mol

IUPAC Name

4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

InChI

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31)

InChI Key

XIYOPDCBBDCGOE-UHFFFAOYSA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O

SMILES

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O

Appearance

Yellow to orange solid

Related CAS

3963-95-9 (mono-hydrochloride)

solubility

Water solubility = 7548 mg/l at 21 °C

Origin of Product

United States

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